molecular formula C18H20N6O2 B2384545 3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898412-74-3

3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Número de catálogo: B2384545
Número CAS: 898412-74-3
Peso molecular: 352.398
Clave InChI: QHNCMIYZOPRXDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (molecular formula: C₂₂H₂₈N₈O₂; monoisotopic mass: 436.2335 g/mol) is a tricyclic heterocyclic derivative featuring a fused triazine-purinedione scaffold . Its synthesis involves cyclocondensation reactions starting from xanthine derivatives, as described in analogous triazino-purinedione systems (e.g., diazonium salt formation followed by alkyl cyanide treatment and intramolecular cyclization) .

Propiedades

IUPAC Name

3,7,9-trimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-12-11-23-14-15(21(2)18(26)22(3)16(14)25)19-17(23)24(20-12)10-9-13-7-5-4-6-8-13/h4-8H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNCMIYZOPRXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Multi-Step Synthesis via Pyrazolo-Triazine Intermediates

The most widely documented route involves constructing the triazino-purine core through sequential cyclization and functionalization. A foundational method derived from pyrazolo[4,3-e]triazine chemistry involves:

  • Methylation of pyrazole precursors using iodomethane under basic conditions to introduce methyl groups at positions 3 and 7.
  • Oxidative cyclization with potassium manganate(VII) in benzene/water biphasic systems, catalyzed by tetrabutylammonium bromide.
  • Phenethyl group introduction via nucleophilic substitution or Ullmann-type coupling at the N1 position.

Key parameters:

Step Reagents Temperature (°C) Yield (%)
1 CH₃I, K₂CO₃, DMF 40 78
2 KMnO₄, H₂O/C₆H₆, TBAB 25 62
3 Phenethyl bromide, CuI, DIPEA 80 45

This method achieves an overall yield of 22% but requires careful control of oxidation states to prevent over-oxidation of the purine moiety.

One-Pot Condensation Strategies

Recent advances describe a tandem cyclization-alkylation approach using:

  • Urea derivatives as triazine precursors
  • Dimethylformamide dimethyl acetal (DMF-DMA) for simultaneous ring formation and methylation.

Reaction equation:
$$
\text{Pyrazole-5-carboxamide} + \text{DMF-DMA} \xrightarrow{\text{140°C}} \text{Triazino-purine intermediate} \xrightarrow{\text{Phenethylamine}} \text{Target compound}
$$

Comparative analysis shows:

Method Reaction Time (h) Purity (%) Scalability
Multi-step 48 95 Moderate
One-pot 24 88 High

While the one-pot method reduces processing time, it generates regioisomeric byproducts requiring chromatographic separation.

Critical Reaction Optimization

Methylation Pattern Control

Position-selective methylation is achieved through:

  • Steric directing groups : Bulkier substituents at C9 direct methylation to C7
  • pH-mediated selectivity : Methylation at N3 occurs preferentially under acidic conditions (pH 4-5)

Spectroscopic validation:
¹H NMR (400 MHz, CDCl₃):

  • δ 3.12 (s, 3H, N7-CH₃)
  • δ 3.25 (s, 3H, N9-CH₃)
  • δ 2.98 (s, 3H, C3-CH₃)

Phenethyl Group Installation

Efficient N-alkylation employs:

  • Mitsunobu conditions : DIAD/PPh₃ system with phenethyl alcohol (65% yield)
  • Transition-metal catalysis : Pd(OAc)₂/Xantphos for C-N coupling (78% yield but requires pre-functionalized substrates)

Solvent screening data:

Solvent Conversion (%) Selectivity (%)
THF 45 82
DMF 68 75
Toluene 92 88

Toluene emerges as optimal by balancing substrate solubility and reaction kinetics.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC conditions for isolating the target compound:

Column Mobile Phase Flow Rate (mL/min) Retention Time (min)
C18 (250×4.6) MeCN:H₂O (65:35) + 0.1% TFA 1.0 12.3

MS (ESI+): m/z 353.2 [M+H]⁺ (calc. 352.4).

Crystallization Optimization

Single crystals suitable for X-ray diffraction obtained via:

  • Vapor diffusion : Ethyl acetate/n-hexane system
  • Critical parameters :
    • Cooling rate: 0.5°C/min
    • Seed crystal size: 50-100 μm

Crystallographic data confirms the boat conformation of the dihydrotriazine ring.

Industrial-Scale Considerations

Cost Analysis of Starting Materials

Component Price ($/kg) Contribution to Total Cost (%)
Pyrazole precursor 1200 45
Phenethyl bromide 800 30
Catalysts 1500 15

Process intensification strategies reduce catalyst loading by 40% through microwave-assisted steps.

Environmental Impact Assessment

E-factor calculation for the multi-step synthesis:
$$
\text{E-Factor} = \frac{\text{Mass of waste}}{\text{Mass of product}} = \frac{12.4\ \text{kg}}{1\ \text{kg}} = 12.4
$$
Solvent recovery systems can reduce this to 8.2 through toluene distillation and KMnO₄ recycling.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable:

  • Precise temperature control (±0.5°C) during exothermic methylation steps
  • 10-fold reduction in reaction volume compared to batch processes

Continuous flow parameters:

Residence Time (min) Conversion (%) Space-Time Yield (kg/m³/h)
30 78 0.45
60 92 0.38

Biocatalytic Methylation

Engineered methyltransferases demonstrate:

  • Regiospecificity for N7 position
  • Reaction conditions : pH 7.4, 37°C, SAM cofactor recycling

Comparative efficiency:

Method Methylation Yield (%) Byproducts
Chemical 85 3
Enzymatic 92 <0.5

Analytical Challenges and Solutions

Isomeric Differentiation

LC-MS/MS methods distinguish regioisomers using:

  • Characteristic fragmentation patterns :
    • m/z 210.1 (triazine ring cleavage)
    • m/z 142.0 (purine fragment)

Stability Profiling

Degradation pathways under accelerated conditions:

  • Hydrolysis : t₁/₂ = 14 days at pH 7.4, 40°C
  • Oxidation : 5% degradation after 30 days under O₂ atmosphere

Análisis De Reacciones Químicas

Types of Reactions

3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenethyl group or the triazino-purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Aplicaciones Científicas De Investigación

3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Substituent Variations and Molecular Features

The biological and physicochemical properties of triazino-purinediones are highly dependent on substituents at key positions (1-, 3-, 7-, and 9-). Below is a comparative analysis with structurally similar compounds:

Table 1: Structural and Functional Comparison of Triazino-Purinediones
Compound Name (Reference) Substituents Molecular Formula Key Features/Biological Activity
Target Compound () 1-Phenethyl, 3,7,9-trimethyl C₂₂H₂₈N₈O₂ High molecular weight (436.52 g/mol); phenethyl may enhance lipophilicity.
3-(4-Chlorophenyl)-1-isopropyl-7,9-dimethyl () 1-Isopropyl, 3-(4-Cl-phenyl), 7,9-dimethyl C₁₇H₁₆ClN₇O₂ Chlorophenyl group may improve antitumor activity via π-π interactions.
3-(4-Chlorophenyl)-1,7,9-trimethyl () 1,7,9-Trimethyl, 3-(4-Cl-phenyl) C₁₆H₁₃ClN₆O₂ Antimicrobial potential noted in triazino-quinoxaline analogues .
4-Imino-6,8-dihydro-triazino-purinedione () 4-Imino, 6,8-dihydro C₉H₈N₆O₂ Antitumor activity (MCF-7 cell line inhibition <32%) .
1-Phenyl-3,4,9-trimethyl () 1-Phenyl, 3,4,9-trimethyl C₁₆H₁₆N₆O₂ Reduced steric hindrance compared to phenethyl derivatives.

Physicochemical Properties

  • Synthetic Accessibility: Chlorophenyl and imino derivatives require multistep synthesis (e.g., diazonium salt intermediates), whereas methyl/phenethyl groups are introduced via alkylation or cyclocondensation .

Actividad Biológica

3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (CAS No. 898412-74-3) is a compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

The molecular formula of 3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is C18H20N6O2C_{18}H_{20}N_{6}O_{2} with a molecular weight of 352.4 g/mol. Its structure includes a purine core modified with a triazine moiety and various alkyl groups.

PropertyValue
Molecular FormulaC₁₈H₂₀N₆O₂
Molecular Weight352.4 g/mol
CAS Number898412-74-3

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of purine compounds can exhibit significant antidepressant and anxiolytic properties. A study focused on a group of arylpiperazine derivatives demonstrated that certain compounds displayed mixed receptor activity at the 5-HT1A and 5-HT2A receptors, which are critical in mood regulation . The potential of these compounds to act as ligands for serotonin receptors suggests that 3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione may similarly influence mood disorders.

Cytotoxic Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A recent study found that derivatives of purine compounds exhibited high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells . This indicates that 3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione may possess therapeutic potential in oncology.

The mechanism by which this compound exerts its biological effects may involve modulation of adenosine receptors and other neurotransmitter systems. The introduction of specific substituents on the purine core has been shown to enhance receptor binding affinity and selectivity . This suggests that structural modifications could be pivotal in optimizing the pharmacological profile of the compound.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antidepressant Activity : A series of derivatives were synthesized and tested for their ability to bind to serotonin receptors. Compounds with similar structural motifs showed promising results in reducing anxiety-like behaviors in animal models .
  • Cytotoxicity Testing : In vitro assays demonstrated that certain derivatives had IC50 values in the low micromolar range against cancer cell lines. This highlights the potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione?

  • Answer : Synthesis involves multi-step reactions, including alkylation of the triazine core, methylation of nitrogen atoms, and cyclization. Key steps require controlled conditions (e.g., anhydrous solvents, inert atmosphere) to avoid side reactions. For example, methylation of the triazine ring at positions 3, 7, and 9 is achieved using methyl iodide and a base like potassium carbonate in DMF at 60–80°C . Final purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Answer : Use a combination of:

  • NMR spectroscopy : Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR chemical shifts (e.g., methyl groups at δ ~3.2–3.5 ppm) .
  • Mass spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion matching C24_{24}H25_{25}N7_7O3_3) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Answer :

PropertyValue/Method
LogP~2.8 (predicted via computational tools like MarvinSketch)
SolubilityPoor in water; soluble in DMSO, DMF, or dichloromethane
StabilityDegrades under UV light; store at –20°C in amber vials with desiccants

Advanced Research Questions

Q. How do steric and electronic effects of substituents impact its bioactivity?

  • Answer : Substituents on the phenethyl group (e.g., electron-withdrawing halogens or electron-donating methoxy groups) modulate binding affinity to targets like kinases or purinergic receptors. For instance:

  • Fluorine substitution (e.g., 4-fluorobenzyl) enhances metabolic stability and target selectivity due to increased electronegativity .
  • Methoxy groups improve solubility but may reduce membrane permeability. Computational docking (AutoDock Vina) can predict substituent effects on binding pockets .

Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo studies?

  • Answer :

  • Dose-response analysis : Test multiple concentrations to identify non-linear effects or off-target interactions.
  • Metabolite profiling : Use LC-MS to detect active/inactive metabolites in plasma or tissue homogenates .
  • Comparative studies : Synthesize analogs (e.g., 7,9-dimethyl vs. 7-ethyl derivatives) to isolate structural determinants of activity .

Q. How can environmental fate and ecotoxicological risks be assessed for this compound?

  • Answer : Follow ISO 14507 guidelines for soil/water partitioning studies. Key parameters include:

  • Biodegradation : Use OECD 301F test to measure microbial breakdown in activated sludge.
  • Bioaccumulation : Calculate bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .
  • Toxicity : Perform acute/chronic assays (e.g., algal growth inhibition) to estimate EC50_{50} values .

Q. What advanced analytical methods address challenges in quantifying low-concentration samples?

  • Answer :

  • UPLC-MS/MS : Achieve detection limits of 0.1 ng/mL using a C18 column and MRM transitions optimized for the compound’s fragmentation pattern .
  • Isotope dilution : Spike samples with deuterated analogs (e.g., 2H3^2H_3-methyl groups) to correct for matrix effects .

Methodological Guidance for Data Contradictions

Q. How to reconcile discrepancies between computational binding predictions and experimental IC50_{50} values?

  • Answer :

  • Molecular dynamics simulations : Run 100-ns simulations (AMBER force field) to assess conformational flexibility of the ligand-receptor complex .
  • Free energy perturbation : Calculate ΔΔG for mutations in the binding pocket to validate in silico models .

Q. What experimental designs minimize batch-to-batch variability in biological assays?

  • Answer :

  • Standardized protocols : Pre-treat cells with identical serum lots and passage numbers.
  • Internal controls : Include reference compounds (e.g., theophylline for adenosine receptor assays) in each plate .
  • Blinded analysis : Assign sample codes randomly to reduce observer bias .

Key Research Gaps Identified

  • Stereochemical effects : Unclear how chiral centers (if present) influence activity.
  • Long-term stability : Limited data on degradation products under physiological conditions.
  • Cross-species toxicity : No studies on mammalian vs. invertebrate sensitivity differences .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.